REACTION_CXSMILES
|
[H-].[Na+].[C:3]([O:7][C:8]([N:10]1[CH2:15][CH2:14][CH:13]([C:16]2[CH:21]=[CH:20][C:19]([NH2:22])=[C:18]([S:23]([CH3:26])(=[O:25])=[O:24])[CH:17]=2)[CH2:12][CH2:11]1)=[O:9])([CH3:6])([CH3:5])[CH3:4].[F:27][C:28]1[CH:41]=[CH:40][C:31]2[S:32][C:33]([S:36]([Cl:39])(=[O:38])=[O:37])=[C:34]([CH3:35])[C:30]=2[CH:29]=1>CS(C)=O>[C:3]([O:7][C:8]([N:10]1[CH2:15][CH2:14][CH:13]([C:16]2[CH:21]=[CH:20][C:19]([NH:22][S:36]([C:33]3[S:32][C:31]4[CH:40]=[CH:41][C:28]([F:27])=[CH:29][C:30]=4[C:34]=3[CH3:35])(=[O:38])=[O:37])=[C:18]([S:23]([CH3:26])(=[O:25])=[O:24])[CH:17]=2)[CH2:12][CH2:11]1)=[O:9])([CH3:6])([CH3:5])[CH3:4].[CH3:35][C:34]1[C:30]2[CH:29]=[CH:28][CH:41]=[CH:40][C:31]=2[S:32][C:33]=1[S:36]([Cl:39])(=[O:37])=[O:38] |f:0.1|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.03 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
4-(4-amino-3-methanesulfonyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester
|
Quantity
|
0.106 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)C1=CC(=C(C=C1)N)S(=O)(=O)C
|
Name
|
|
Quantity
|
0.237 g
|
Type
|
reactant
|
Smiles
|
FC1=CC2=C(SC(=C2C)S(=O)(=O)Cl)C=C1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0-5° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at rt for 5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
quenched with ice/water/1 N HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phases were washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed over silica gel
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)C1=CC(=C(C=C1)NS(=O)(=O)C1=C(C2=C(S1)C=CC(=C2)F)C)S(=O)(=O)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C2=C(SC1S(=O)(=O)Cl)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.237 g | |
YIELD: CALCULATEDPERCENTYIELD | 321.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |